[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol
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Overview
Description
[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol: is a chemical compound that features a naphthalene ring attached to a triazole ring, with a methanol group at the 3-position of the triazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene-1-carboxaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized with formic acid to yield the triazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form various derivatives.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Naphthalen-1-yl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: Various triazole derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent.
- Used in the design of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which [5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can interact with various enzymes, potentially inhibiting their activity. The naphthalene ring can intercalate with DNA, affecting gene expression. The methanol group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
[5-(Methylthio)naphthalen-1-yl]methanol: Similar structure but with a methylthio group instead of a triazole ring.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a similar triazole ring but with different substituents.
Uniqueness:
- The combination of a naphthalene ring with a triazole ring and a methanol group provides unique chemical properties.
- The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
- Its potential biological activity sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H11N3O |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
(3-naphthalen-1-yl-1H-1,2,4-triazol-5-yl)methanol |
InChI |
InChI=1S/C13H11N3O/c17-8-12-14-13(16-15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,17H,8H2,(H,14,15,16) |
InChI Key |
YTMZLNBQYGUGEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=N3)CO |
Origin of Product |
United States |
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